molecular formula C14H21ClN2 B12916738 (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine CAS No. 820980-99-2

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine

Cat. No.: B12916738
CAS No.: 820980-99-2
M. Wt: 252.78 g/mol
InChI Key: HBLWUKDLUMCLDF-AWEZNQCLSA-N
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Description

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is a chiral pyrrolidine derivative characterized by an (S)-configured pyrrolidine core substituted with a 4-chlorobenzyl group and an isopropyl amine moiety. Its hydrochloride salt (CAS 1431966-72-1) has a molecular formula of C₁₁H₁₆Cl₂N₂ and is utilized in pharmaceutical research due to the stereochemical and electronic properties imparted by its substituents . This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in drug discovery for their bioavailability and structural diversity.

Properties

CAS No.

820980-99-2

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

(3S)-N-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C14H21ClN2/c1-11(2)17(14-7-8-16-9-14)10-12-3-5-13(15)6-4-12/h3-6,11,14,16H,7-10H2,1-2H3/t14-/m0/s1

InChI Key

HBLWUKDLUMCLDF-AWEZNQCLSA-N

Isomeric SMILES

CC(C)N(CC1=CC=C(C=C1)Cl)[C@H]2CCNC2

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Cl)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-isopropylpyrrolidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine Hydrochloride (CAS 1289585-18-7)

  • Substituents : Replaces the 4-chlorobenzyl group with a 4-methylbenzyl moiety.
  • Molecular Formula : C₁₂H₁₉ClN₂ (MW: 226.75 as hydrochloride).
  • Key Differences :
    • The methyl group reduces electronegativity compared to chlorine, altering solubility (higher hydrophobicity) and electronic interactions in biological systems.
    • The absence of a halogen may decrease metabolic stability due to reduced resistance to oxidative degradation .

(S)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine Dihydrochloride (CAS 1389310-07-9)

  • Substituents : Features a pyrimidin-4-amine group instead of isopropyl and 4-chlorobenzyl.
  • Molecular Formula : C₈H₁₄Cl₂N₄ (MW: 245.13).
  • The dihydrochloride salt form improves aqueous solubility compared to the free base of the target compound .

Heterocyclic Analogues: Tetrahydro-2H-Pyran Derivatives

Example 13 (C₂₆H₃₈N₂O₂, MW: 411.1)

  • Structure : Six-membered tetrahydro-2H-pyran ring with isopropyl and phenyl-dihydropyridinyl groups.

Example 14 (C₂₅H₃₈N₂O₂, MW: 399.2)

  • Structure : Similar to Example 13 but with a saturated piperidine ring.
  • Key Differences :
    • Saturation reduces aromatic interactions but enhances stability against ring oxidation.
    • The isopropylcyclopentyl group introduces steric hindrance, which may hinder synthesis or receptor access compared to the target’s pyrrolidine core .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
Target Compound (HCl salt) C₁₁H₁₆Cl₂N₂ 263.17 4-Cl-Benzyl, Isopropyl Moderate (polar HCl salt)
(S)-4-Methylbenzyl Analog C₁₂H₁₉ClN₂ 226.75 4-CH₃-Benzyl Lower (hydrophobic CH₃)
Pyrimidin-4-amine Analog C₈H₁₄Cl₂N₄ 245.13 Pyrimidine Higher (dihydrochloride)

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